![molecular formula C7H6N2O2 B011556 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one CAS No. 102226-40-4](/img/structure/B11556.png)

2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one

Übersicht

Beschreibung

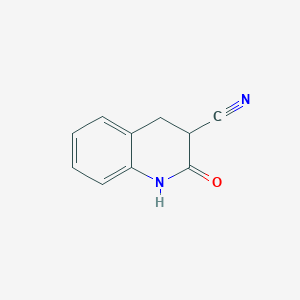

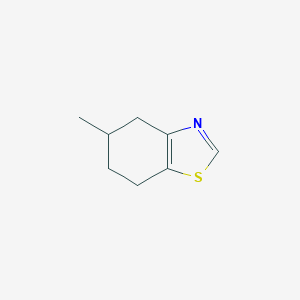

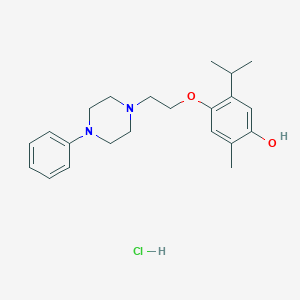

2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound with the empirical formula C7H6N2O2 and a molecular weight of 150.13 g/mol . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . The compound’s structure consists of a pyridine ring fused with an oxazinone ring, resulting in an intriguing three-dimensional arrangement.

Synthesis Analysis

The synthesis of 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one involves several steps. One notable method includes the reaction of pyrido[1,4]oxazin-3(4H)-one with an appropriate nucleophile or electrophile. Researchers have explored various synthetic routes, including cyclization reactions and functional group modifications .

Molecular Structure Analysis

The molecular structure of 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one reveals its intriguing features. The compound’s core consists of a pyridine ring fused with an oxazinone ring. The nitrogen and oxygen atoms in the oxazinone moiety contribute to its reactivity and potential biological activity. Researchers use techniques such as NMR spectroscopy and X-ray crystallography to elucidate its precise structure .

Chemical Reactions Analysis

2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one can participate in various chemical reactions. These include nucleophilic substitutions, cyclizations, and transformations of the oxazinone ring. Researchers have explored its reactivity with different reagents to synthesize derivatives and study their properties .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Agents

Field

Medicinal Chemistry

Application

The compound 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole, which is structurally similar to 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one, has been studied for its potential as an anti-cancer agent .

Method

A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

Results

All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .

Fluorescent Materials for OLEDs

Field

Materials Chemistry

Application

A new tailor-made fluorescent core (pyrido [2,3-b]pyrazine), which is structurally similar to 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one, is designed and synthesized for use in high-performance OLEDs .

Method

Through systematically fine-tuning the band gap, the versatile pyrido [2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .

Results

Two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .

Synthesis of 3-Aryl-2H-Benzo[b][1,4]oxazin-2-ones

Field

Organic Chemistry

Application

A method for the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones, which are structurally similar to 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one, was reported .

Method

This method involves a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .

Results

The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups .

Microwave-assisted Synthesis

Application

Microwave-assisted synthesis of 2H-Benzo[b][1,4]oxazin-3(4H)-ones and 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-ones via Smiles Rearrangement .

Method

This method involves the use of microwave radiation to accelerate the Smiles rearrangement, a chemical reaction where an aromatic ortho-hydroxy amide is rearranged to a coumarin .

Results

The results of this method were not specified in the source .

Targeting Histone Deacetylases

Application

The design, synthesis, and evaluation of novel (E)-3-(3-oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides targeting histone deacetylases .

Method

The cytotoxicity of the synthesized compounds was tested against three human cancer cell lines: SW620 (colon), PC-3 (prostate), and NCI-H23 (lung cancer) .

Results

Multicomponent Synthesis

Application

The multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives .

Method

The method involves the synthesis of novel pyrido[2,3-b]pyrazin based heterocyclic compounds .

Results

The chemical structures of the synthesized compounds were ascertained by spectral techniques (NMR, FT-IR) .

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one in a well-ventilated area, wear appropriate protective gear, and follow established laboratory protocols. Detailed safety data, including toxicity and hazards, should be obtained from reliable sources before handling this compound .

Eigenschaften

IUPAC Name |

4H-pyrido[4,3-b][1,4]oxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-7-4-11-6-1-2-8-3-5(6)9-7/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGNQLIBKSJBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560819 | |

| Record name | 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one | |

CAS RN |

102226-40-4 | |

| Record name | 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)

![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)